molecular formula C20H18BrN3O B2482951 N-([2,4'-bipyridin]-4-ylmethyl)-3-(2-bromophenyl)propanamide CAS No. 2034433-35-5

N-([2,4'-bipyridin]-4-ylmethyl)-3-(2-bromophenyl)propanamide

Cat. No.: B2482951
CAS No.: 2034433-35-5
M. Wt: 396.288
InChI Key: FNQFHZBDFCRJKQ-UHFFFAOYSA-N
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Description

N-([2,4’-bipyridin]-4-ylmethyl)-3-(2-bromophenyl)propanamide: is a complex organic compound that features a bipyridine moiety linked to a bromophenyl group via a propanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,4’-bipyridin]-4-ylmethyl)-3-(2-bromophenyl)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromobenzaldehyde and 4-(bromomethyl)-2,4’-bipyridine.

    Formation of Intermediate: The 2-bromobenzaldehyde undergoes a condensation reaction with 4-(bromomethyl)-2,4’-bipyridine in the presence of a base such as potassium carbonate to form an intermediate.

    Amidation: The intermediate is then subjected to amidation using propanoyl chloride in the presence of a base like triethylamine to yield the final product, N-([2,4’-bipyridin]-4-ylmethyl)-3-(2-bromophenyl)propanamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromophenyl group.

    Reduction: Reduction reactions can target the amide group, converting it to an amine.

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate can be used for substitution reactions.

Major Products

    Oxidation: Products include bromophenyl carboxylic acids.

    Reduction: Products include amines.

    Substitution: Products vary depending on the nucleophile used, such as methoxyphenyl or thiophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-([2,4’-bipyridin]-4-ylmethyl)-3-(2-bromophenyl)propanamide is used as a ligand in coordination chemistry due to its bipyridine moiety, which can coordinate to metal centers.

Biology

In biological research, this compound can be used as a probe to study protein-ligand interactions, given its ability to form stable complexes with metal ions.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents, particularly in the treatment of diseases where metal ion chelation is beneficial.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers.

Mechanism of Action

The mechanism of action of N-([2,4’-bipyridin]-4-ylmethyl)-3-(2-bromophenyl)propanamide involves its ability to coordinate with metal ions through the bipyridine moiety. This coordination can influence various biochemical pathways, depending on the metal ion involved. For example, coordination with copper ions can lead to the generation of reactive oxygen species, which can have antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-bromophenyl)propanamide: Lacks the bipyridine moiety, making it less versatile in coordination chemistry.

    4-(bromomethyl)-2,4’-bipyridine: Lacks the propanamide chain, limiting its applications in medicinal chemistry.

Uniqueness

N-([2,4’-bipyridin]-4-ylmethyl)-3-(2-bromophenyl)propanamide is unique due to its combination of a bipyridine moiety and a bromophenyl group linked by a propanamide chain. This structure allows it to participate in a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

3-(2-bromophenyl)-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN3O/c21-18-4-2-1-3-16(18)5-6-20(25)24-14-15-7-12-23-19(13-15)17-8-10-22-11-9-17/h1-4,7-13H,5-6,14H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNQFHZBDFCRJKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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